Aerobic oxidation/metal-free cyclization cascades of nitrosoarenes and allenynes with TEMPO/O2: a switch of diradical to single radical intermediates†
Organic Chemistry Frontiers Pub Date: 2023-10-24 DOI: 10.1039/D3QO01466E
Abstract
New cascade oxidative cyclizations between nitrosoarenes and allenynes in the presence of TEMPO/O2 mixtures afford new indanones fused with an aziridine ring. These four-component reactions are catalyst- and additive-free, yielding no byproducts with nearly 100% atom economy. Our DFT calculations indicate that the nitrosoarene/allenyne mixtures generate diradical intermediates that are intercepted by a TEMPO radical to form a single nitroxy radical to take up one O2 molecule. This reaction model can also rationalize new chemoselectivity for nitrosoarenes bearing para-alkyl substituents.
Recommended Literature
- [1] A structural study of alkaline earth metal complexes with hybrid disila-crown ethers†
- [2] Three dimensional quantitative characterization of magnetite nanoparticles embedded in mesoporous silicon: local curvature, demagnetizing factors and magnetic Monte Carlo simulations†
- [3] Contents list
- [4] Single transition metal atom embedded antimonene monolayers as efficient trifunctional electrocatalysts for the HER, OER and ORR: a density functional theory study†
- [5] Synthesis of curtain-like crumpled boehmite and γ-alumina nanosheets†
- [6] Nb and Zr modified MWW zeolites – characterisation and catalytic activity
- [7] 18. Organoboron halides. Part VI. Hydroboration of 3,3,3-trifluoropropene
- [8] Underpotential deposition and anodic stripping voltammetry at mesoporous microelectrodes
- [9] High mobility n-type organic semiconductors with tunable exciton dynamics toward photo-stable and photo-sensitive transistors†
- [10] Investigating perceptions of the structure and development of scientific knowledge in the context of a transformed organic chemistry lecture course
Journal Nameļ¼Organic Chemistry Frontiers
Research Products
-
CAS no.: 14674-74-9
-
CAS no.: 108561-00-8